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Compound of Interest

Compound Name: 2-Cyano-4,5-dimethylthiazole

Cat. No.: B1529511

An In-depth Technical Guide to the Solubility and Stability of 2-Cyano-4,5-dimethylthiazole

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-
Cyano-4,5-dimethylthiazole, a heterocyclic compound of interest to researchers and drug
development professionals. While direct experimental data for this specific molecule is not
extensively published, this paper synthesizes information from structurally related thiazole and
cyano-containing compounds to establish a robust predictive profile. It covers theoretical and
practical aspects of its solubility in common laboratory solvents and details its stability under
various stress conditions as outlined in forced degradation studies. This guide includes
detailed, field-proven experimental protocols for determining solubility and assessing stability,
supported by workflow diagrams and references to authoritative guidelines. The objective is to
equip scientists with the foundational knowledge and practical methodologies required to
effectively work with 2-Cyano-4,5-dimethylthiazole in a research and development setting.

Introduction to 2-Cyano-4,5-dimethylthiazole

2-Cyano-4,5-dimethylthiazole belongs to the thiazole class of heterocyclic compounds, which
are five-membered rings containing both sulfur and nitrogen atoms. The thiazole ring is a
significant scaffold in medicinal chemistry and is a core component of numerous FDA-approved
drugs, including the anti-HIV agent Ritonavir and the anti-neoplastic agent Dasatinib[1][2]. The
presence of a cyano (-C=N) group and two methyl (-CH3) groups on the thiazole ring of the title
compound imparts specific chemical characteristics that influence its reactivity, solubility, and
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stability. The electron-withdrawing nature of the cyano group can affect the electron density of
the thiazole ring, while the methyl groups add lipophilicity. Understanding these properties is
critical for its application in drug discovery, agrochemical synthesis, and materials science,
where precise control over formulation and shelf-life is paramount[3][4].

Physicochemical Properties

A summary of the core physicochemical properties of 2-Cyano-4,5-dimethylthiazole, derived
from its structure and comparison with similar molecules like 2,4-dimethylthiazole, is presented
below[3][5].

Property Value (Estimated) Source/Rationale

Molecular Formula CeHsN2S Based on chemical structure

Calculated from atomic

Molecular Weight 138.19 g/mol _
weights
Colorless to light yellow liquid Inferred from similar thiazole
Appearance _ o
or solid derivatives[3]
Higher than 2,4-
. ) dimethylthiazole (146 °C) due
Boiling Point >150 °C ] ]
to increased polarity from the
cyano group|3]
Thiazole nitrogen is weakly
pKa ~15-25

basic

Solubility Profile

The solubility of an active compound is a critical parameter that influences its bioavailability,
formulation possibilities, and reaction kinetics. The solubility of 2-Cyano-4,5-dimethylthiazole
is dictated by its molecular structure, which possesses both polar (cyano group, thiazole
nitrogen) and non-polar (dimethyl groups, thiazole ring) features.

Theoretical Considerations & Predicted Solubility
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The principle of "like dissolves like" provides a framework for predicting solubility. The polarity
of 2-Cyano-4,5-dimethylthiazole is intermediate. The cyano group is strongly polar and can
act as a hydrogen bond acceptor. The thiazole ring itself has polar characteristics. However,
the two methyl groups and the carbon-sulfur backbone contribute to its lipophilic nature.

Based on studies of similar cyano-containing compounds like 2-cyanoacetamide, a predictive
solubility profile can be established[6][7]. Polar aprotic solvents are expected to be excellent
solvents due to their ability to engage in dipole-dipole interactions without donating a proton
that could react with the cyano group.

Experimental Solubility Data (Predictive)

The following table summarizes the predicted solubility of 2-Cyano-4,5-dimethylthiazole in a
range of common laboratory solvents at ambient temperature. This data is extrapolated from
the behavior of analogous structures[6][7][8].
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Solvent Class

Solvent

Predicted Solubility

Rationale

Polar Aprotic

Dimethyl Sulfoxide
(DMSO0)

Very Soluble

High polarity, strong
dipole-dipole

interactions.[9]

Dimethylformamide
(DMF)

Very Soluble

High polarity,
effectively solvates

the cyano group.[6][7]

Acetonitrile (ACN)

Soluble

Similar polarity, "like
dissolves like".[8][10]

Acetone

Soluble

Good polarity for
solvating the

molecule.[7]

Polar Protic

Methanol

Moderately Soluble

Can act as a
hydrogen bond
donor/acceptor but

less polar than DMF.

Ethanol

Moderately Soluble

Lower polarity than
methanol, solubility
decreases with alkyl

chain length.[7]

Water

Sparingly Soluble

The lipophilic methyl
groups and thiazole
ring limit solubility
despite the polar

cyano group.

Non-Polar

Toluene

Sparingly Soluble

Favorable interactions
with the non-polar
regions of the

molecule.

Hexane

Insoluble

Polarity mismatch

between the solvent
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and the cyano group.

[9]

Effective at dissolving
Dichloromethane moderately polar

Soluble ]
(DCM) organic compounds.

[7]

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)

This protocol outlines a reliable method for quantitatively determining the solubility of 2-Cyano-
4,5-dimethylthiazole.

Objective: To determine the saturation solubility of the compound in a chosen solvent at a
constant temperature.

Materials:

2-Cyano-4,5-dimethylthiazole

o Selected solvents (e.g., Water, Acetonitrile, Methanol)

o Scintillation vials or sealed flasks

e Shaking incubator or orbital shaker

o Calibrated analytical balance

o Syringe filters (0.22 um, PTFE or other compatible material)

o HPLC system with UV detector or other suitable quantitative method

Procedure:

e Preparation: Add an excess amount of 2-Cyano-4,5-dimethylthiazole to a vial containing a
known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is essential
to ensure saturation.
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» Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant
temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 to 48 hours to ensure
equilibrium is reached]6].

o Phase Separation: After equilibration, allow the vials to stand undisturbed at the set
temperature for at least 2 hours to let the excess solid settle.

o Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing
the solid material at the bottom.

« Filtration: Immediately filter the aliquot through a 0.22 um syringe filter into a clean vial. This
step removes any undissolved microparticles.

 Dilution: Accurately dilute the filtered saturate with a suitable solvent (usually the mobile
phase of the analytical method) to a concentration within the calibrated range of the
analytical instrument.

o Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine
the concentration of 2-Cyano-4,5-dimethylthiazole.

» Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization: Solubility Testing Workflow
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Caption: Workflow for equilibrium solubility determination.
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Stability Profile

Assessing the chemical stability of a molecule is mandated by regulatory agencies like the ICH
and is crucial for determining appropriate storage conditions, shelf-life, and identifying potential
degradation products[11].

Factors Influencing Stability

The stability of 2-Cyano-4,5-dimethylthiazole is influenced by its functional groups:

e Thiazole Ring: While generally stable, thiazole rings can be susceptible to cleavage under
harsh oxidative or hydrolytic conditions.

e Cyano Group: The nitrile functionality is prone to hydrolysis under strong acidic or basic
conditions, typically converting to a carboxylic acid or an amide intermediate. This process
can be slow and requires forcing conditions[12].

e Overall Structure: The molecule as a whole may be sensitive to degradation by light
(photolysis) or elevated temperatures.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting a compound to conditions more
severe than accelerated stability testing. Its purpose is to identify likely degradation products
and establish a "stability-indicating" analytical method capable of separating the intact drug
from any degradants[9][11][13].

The typical stress conditions applied are:

Acid Hydrolysis: (e.g., 0.1 N HCI)

Base Hydrolysis: (e.g., 0.1 N NaOH)

Oxidation: (e.g., 3% H203)

Thermal Stress: (e.g., 60-80 °C)

Photolytic Stress: (e.g., ICH-specified light exposure)
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The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the
analytical method's specificity is adequately challenged[9].

Predicted Degradation Pathways

o Acid/Base Hydrolysis: The primary site of hydrolytic attack is predicted to be the cyano
group. Under acidic or basic conditions, it is expected to hydrolyze to 4,5-dimethylthiazole-2-
carboxamide and subsequently to 4,5-dimethylthiazole-2-carboxylic acid.

o Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming
an S-oxide or sulfone. The methyl groups could also be oxidized.

e Photolysis: Exposure to UV light may induce ring cleavage or other complex
rearrangements. The stability of related thiazole compounds under light can vary
significantly[14].

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on 2-Cyano-4,5-
dimethylthiazole.

Objective: To identify potential degradants and validate a stability-indicating HPLC method.
Materials:

e 2-Cyano-4,5-dimethylthiazole

Reagents: HCI, NaOH, Hz20:2

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

Temperature-controlled oven, photostability chamber

pH meter, volumetric flasks

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:
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e Stock Solution Preparation: Prepare a stock solution of 2-Cyano-4,5-dimethylthiazole in a
suitable solvent (e.g., 1 mg/mL in acetonitrile).

e Applying Stress Conditions:

o Acid: Mix the stock solution with 0.1 N HCI and heat gently (e.g., 60 °C) for a defined
period.

o Base: Mix the stock solution with 0.1 N NaOH at room temperature.

o Oxidation: Mix the stock solution with 3% H202 at room temperature.

o Thermal: Store the solid compound and a solution in an oven at 80 °C.

o Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
¢ Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

o Neutralization: For acid and base-stressed samples, neutralize them before analysis (e.g.,
with NaOH or HCI, respectively).

e Analysis:
o Inject the stressed samples, along with an unstressed control, into the HPLC system.

o The HPLC method should be capable of resolving the parent peak from any new peaks
that appear. A gradient method is often required[15].

o Use a PDA detector to check for peak purity and to obtain UV spectra of the parent and
degradant peaks. An MS detector is invaluable for structural elucidation of the degradants.

e Data Evaluation:

o

Calculate the percentage degradation of the parent compound.

[¢]

Identify and quantify major degradation products.

[¢]

Perform a mass balance to ensure all major components are accounted for.
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Visualization: Forced Degradation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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